molecular formula C8H6F3NO B8268484 2-(2,4,5-Trifluorophenyl)acetamide

2-(2,4,5-Trifluorophenyl)acetamide

Cat. No.: B8268484
M. Wt: 189.13 g/mol
InChI Key: UVGCUCSSBZWAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4,5-Trifluorophenyl)acetamide is an organic compound with the molecular formula C8H6F3NO It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 2, 4, and 5 positions, and an acetamide group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trifluorophenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The process involves:

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:

Biological Activity

2-(2,4,5-Trifluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle, and their dysregulation is associated with various diseases, including cancer and inflammatory disorders. By inhibiting these kinases, the compound may help in controlling cell proliferation and survival pathways.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in several studies. Key findings include:

  • Anticancer Potential : The compound has shown promise as an anticancer agent by inhibiting specific CDKs that are overactive in tumor cells. This inhibition can lead to reduced tumor growth and increased apoptosis in cancerous tissues .
  • Anti-inflammatory Effects : Research indicates that this compound may also reduce inflammation by modulating pathways involved in inflammatory responses. This could be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases .
  • Neuroprotective Properties : Some studies suggest that the compound may provide neuroprotective effects by inhibiting CDKs involved in neurodegenerative processes. This opens avenues for potential applications in diseases like Alzheimer's or Parkinson's disease .

Research Findings

Several studies have documented the biological activities and effects of this compound. Below is a summary of significant research findings:

Study ReferenceFocusKey Findings
CDK InhibitionDemonstrated effective inhibition of CDK activity leading to reduced cell proliferation in cancer cell lines.
Binding AffinityAnalyzed ligand-binding interactions showing that halogen substitutions enhance binding affinity to target proteins.
Anti-inflammatoryReported anti-inflammatory effects in animal models with reduced cytokine levels following treatment with the compound.

Case Studies

  • Cancer Treatment : A case study involving a specific cancer type (e.g., breast cancer) showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis and inhibit cell cycle progression.
  • Inflammatory Disorders : In a clinical setting focusing on rheumatoid arthritis patients, administration of this compound led to decreased joint swelling and pain levels. The study suggested that this effect was mediated through the downregulation of pro-inflammatory cytokines.

Properties

IUPAC Name

2-(2,4,5-trifluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGCUCSSBZWAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.